molecular formula C17H13NO2 B14360301 Methyl 3-(acridin-9-YL)prop-2-enoate CAS No. 91025-07-9

Methyl 3-(acridin-9-YL)prop-2-enoate

Cat. No.: B14360301
CAS No.: 91025-07-9
M. Wt: 263.29 g/mol
InChI Key: BBZCPQNGYJRNSP-UHFFFAOYSA-N
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Description

Methyl 3-(acridin-9-YL)prop-2-enoate is a compound that belongs to the class of acridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(acridin-9-YL)prop-2-enoate typically involves the reaction of acridine derivatives with appropriate alkenes. One common method involves the [3 + 2] cycloaddition reaction of methyl (2E)-3-(acridin-4-yl)-prop-2-enoate with unstable nitrile N-oxides . The reaction conditions usually include the use of solvents like chloroform (CDCl3) and the application of basic hydrolysis with sodium hydroxide (NaOH) in methanol at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(acridin-9-YL)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitrile N-oxides: Used in cycloaddition reactions.

    Sodium Hydroxide (NaOH): Used in basic hydrolysis reactions.

    Methanol: Common solvent for hydrolysis reactions.

Major Products

Mechanism of Action

The mechanism of action of Methyl 3-(acridin-9-YL)prop-2-enoate involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription . The compound’s planar structure facilitates its insertion between DNA base pairs, causing structural changes that inhibit cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(acridin-9-YL)prop-2-enoate is unique due to its specific structural features that allow for selective regioisomer formation in cycloaddition reactions . Its ability to form stable regioisomers and its potent DNA-binding properties make it a valuable compound for both chemical and biological research.

Properties

CAS No.

91025-07-9

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

methyl 3-acridin-9-ylprop-2-enoate

InChI

InChI=1S/C17H13NO2/c1-20-17(19)11-10-12-13-6-2-4-8-15(13)18-16-9-5-3-7-14(12)16/h2-11H,1H3

InChI Key

BBZCPQNGYJRNSP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=C2C=CC=CC2=NC3=CC=CC=C31

Origin of Product

United States

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